2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide

Chiral resolution 3D pharmacophore Target selectivity

2-Cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide (CAS 1235187-11-7) is a synthetic small-molecule acetamide derivative with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol. It belongs to the class of N-substituted cyclopentylacetamides that incorporate a furan heterocycle via a chiral 1-(furan-2-yl)propan-2-yl linker.

Molecular Formula C14H21NO2
Molecular Weight 235.327
CAS No. 1235187-11-7
Cat. No. B2774649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide
CAS1235187-11-7
Molecular FormulaC14H21NO2
Molecular Weight235.327
Structural Identifiers
SMILESCC(CC1=CC=CO1)NC(=O)CC2CCCC2
InChIInChI=1S/C14H21NO2/c1-11(9-13-7-4-8-17-13)15-14(16)10-12-5-2-3-6-12/h4,7-8,11-12H,2-3,5-6,9-10H2,1H3,(H,15,16)
InChIKeyJHMFEHNMZXEZEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide (CAS 1235187-11-7) – Compound Identity and Structural Class for Research Procurement


2-Cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide (CAS 1235187-11-7) is a synthetic small-molecule acetamide derivative with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . It belongs to the class of N-substituted cyclopentylacetamides that incorporate a furan heterocycle via a chiral 1-(furan-2-yl)propan-2-yl linker. The compound is catalogued in the CAS registry and is offered by several chemical suppliers as a research reagent, typically at purities ≥95% . No primary research article or patent that explicitly describes the synthesis, biological evaluation, or application of this specific compound was identified during the preparation of this guide; the compound appears to be a member of a structurally diverse furan-acetamide chemical space that is explored in medicinal chemistry for target-class screening [1].

Why In-Class Furan-Acetamide Compounds Cannot Be Interchanged with 2-Cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide for Research Use


Within the furan-acetamide chemical class, subtle structural perturbations – such as variations in the N-alkyl linker length, the position of the furan attachment (2-yl vs. 3-yl), the presence of hydroxyl or other hydrogen-bond donors, and the nature of the acyl moiety – can dramatically alter physicochemical properties (e.g., log P, topological polar surface area) and, consequently, biological target engagement and pharmacokinetic behaviour. The target compound combines a hydrophobic cyclopentylacetyl group with a chiral, secondary-amine-based furan-2-yl-propan-2-yl tail, creating a specific spatial arrangement of hydrogen-bond acceptors (amide carbonyl, furan oxygen) and a single hydrogen-bond donor (amide N–H) that is not replicated by its closest commercially available analogues . Simple replacement with, for example, a hydroxyethyl-furan or a non-chiral ethyl-furan analogue would alter both hydrogen-bonding capacity and lipophilicity, potentially leading to different target selectivity or cellular permeability profiles. Therefore, procurement decisions should be driven by the specific molecular topology of this compound rather than by generic class membership.

Quantitative Differentiation Evidence for 2-Cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide (CAS 1235187-11-7) Relative to Structural Analogues


Chiral Center and Conformational Constraint: Impact on Shape-Based Screening vs. Non-Chiral Analogues

The target compound contains a single stereogenic center at the carbon bearing the methyl and furan-2-ylmethyl substituents (propan-2-yl linker). This chiral center is absent in many commercially available close analogues such as 2-cyclopentyl-N-[2-(furan-2-yl)ethyl]acetamide (CAS not available) and N-cyclopentyl-3-(furan-2-yl)propanamide . In computational docking and shape-based virtual screening campaigns, chirality can significantly alter the 3D electrostatic and steric complementarity to protein pockets, even when 2D Tanimoto similarity exceeds 0.85. While no direct experimental enantioselective activity data exist for this specific compound, the presence of a chiral center is a class-level differentiator that warrants its use in stereochemistry-sensitive screens, where achiral or racemic analogues may fail to reproduce hit profiles [1].

Chiral resolution 3D pharmacophore Target selectivity

Hydrogen-Bond Donor/Acceptor Profile Differentiates Target from Hydroxyl-Containing Furan-Acetamide Analogues

The target compound possesses exactly one hydrogen-bond donor (amide N–H) and two hydrogen-bond acceptors (amide carbonyl and furan oxygen). In contrast, the close analogue 2-cyclopentyl-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide (CAS not available) adds an additional hydroxyl group, increasing the HBD count to 2 and the HBA count to 3 . This difference is predicted to alter the topological polar surface area (tPSA) by approximately 20 Ų (computed via fragment-based addition: OH contributes ~20 Ų) and reduce log P by an estimated 0.5–1.0 log unit relative to the target compound [1]. In central nervous system (CNS) drug discovery, exceeding thresholds of HBD ≤ 3, tPSA < 90 Ų, and log P ≤ 5 is critical for passive blood–brain barrier permeation; the target compound, with its lower HBD count, is predicted to lie closer to the favourable CNS-MPO (Multi-Parameter Optimization) chemical space than its hydroxylated analogue [2].

Physicochemical profiling Permeability LogP

Furan Ring Position Isomerism: 2-yl vs. 3-yl Substitution and Potential Impact on π–π Stacking Interactions

The target compound features a furan-2-yl substitution (attachment at the 2-position of the furan ring). The commercially available analogue 2-cyclopentyl-N-[2-(furan-3-yl)ethyl]acetamide incorporates a furan-3-yl group . Furan-2-yl and furan-3-yl regioisomers present different orientations of the oxygen lone pair and the π-electron system, which can lead to distinct π–π stacking geometries with aromatic residues (Phe, Tyr, Trp) in protein binding sites. In the broader furan-carboxamide class, regioisomeric furan attachment has been shown to shift IC₅₀ values against kinase targets by more than 10-fold in some series [1]. Although no direct affinity data exist for this specific compound pair, the regioisomeric difference constitutes a class-level evidence dimension that justifies the targeted procurement of the 2-yl isomer when screening against targets with known preference for 2-substituted furan pharmacophores.

Regioisomerism Binding mode π–π interactions

Acyl Moiety Variation: Cyclopentylacetyl vs. Simple Acetyl or Ethoxyacetyl and Its Effect on Lipophilicity

The target compound bears a cyclopentylacetyl acyl group (C₅H₉–CH₂–CO–). The analogue 2-ethoxy-N-(1-(furan-2-yl)propan-2-yl)acetamide replaces the cyclopentyl with an ethoxy group (C₂H₅–O–CH₂–CO–) . This substitution alters both lipophilicity (estimated AlogP of the target compound ≈ 2.5–3.0 vs. ≈ 1.0–1.5 for the ethoxy analogue) and metabolic susceptibility: the cyclopentyl ring is generally resistant to oxidative metabolism at the ring carbons, whereas the ethoxy group is a known site for O-dealkylation by cytochrome P450 enzymes [1]. The increased lipophilicity of the target compound is predicted to enhance passive membrane permeability by approximately 2- to 5-fold based on the log D–permeability relationship established in PAMPA and Caco-2 models for neutral amides [2]. This makes the target compound more suitable for intracellular target engagement assays where higher log D is beneficial.

LogP Hydrophobic interaction Metabolic stability

High-Priority Application Scenarios for 2-Cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide Based on Structural Differentiation Evidence


Stereochemistry-Aware Fragment-Based or High-Throughput Screening (HTS) Campaigns

The presence of a single chiral center (racemic) makes this compound valuable for screening libraries that aim to sample 3D chemical space beyond flat, achiral molecules. In fragment-based drug discovery, even a racemic mixture can provide initial hit matter that, upon chiral resolution, may yield enantiomer-specific activity profiles. The compound's chiral topology is absent in most commercially available cyclopentyl-furan-acetamide analogues, positioning it as a unique source of stereochemical diversity for primary screens against targets with asymmetric binding pockets, such as kinases, GPCRs, or proteases [1].

CNS-Penetrant Lead Identification Where Balanced Lipophilicity and Low HBD Count Are Critical

With an estimated tPSA of ~42 Ų, a single H-bond donor, and a predicted log P in the 2.5–3.0 range, this compound resides within or near the desirable CNS-MPO chemical space. It is therefore suitable for inclusion in focused screening sets targeting CNS enzymes or receptors (e.g., monoamine oxidases, serotonin receptors, cannabinoid receptors), where hydroxylated or more polar analogues would be predicted to exhibit poorer blood–brain barrier penetration [2]. Procurement of this specific scaffold permits comparative permeability assessment against hydroxylated furan-acetamide analogues in PAMPA-BBB or Caco-2 assays.

Structure–Activity Relationship (SAR) Studies Exploring Furan-2-yl vs. Furan-3-yl Pharmacophore Preferences

When a biochemical screen identifies a furan-containing hit, regioisomeric confirmation is essential. This compound provides the furan-2-yl attachment geometry, which can be directly compared with its furan-3-yl analogue to determine the optimal furan orientation for target engagement. Such head-to-head regioisomer profiling is a standard medicinal chemistry practice and is supported by class-level evidence that furan regioisomerism can cause >10-fold shifts in target affinity [3]. The target compound is the appropriate procurement choice for any SAR program requiring systematic exploration of furan-2-yl pharmacophores.

Intracellular Target Engagement Assays Requiring Enhanced Membrane Permeability

The cyclopentylacetyl group provides higher lipophilicity (estimated AlogP ≈ 2.5–3.0) compared to ethoxyacetyl or hydroxyacetyl analogues, predicting improved passive diffusion across phospholipid bilayers. This property makes the compound a strong candidate for phenotypic or target-based assays conducted in intact cells, where intracellular exposure is a prerequisite for activity. In contrast, more polar analogues may require active transport mechanisms or show reduced cellular potency due to permeability limitations [4].

Quote Request

Request a Quote for 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.